![molecular formula C12H18N2O2 B13214181 2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13214181.png)
2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid: is a heterocyclic compound with the following chemical formula:
C11H12N2O2
. It belongs to the class of pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine . The compound’s structure features an imidazo[1,2-a]pyridine core substituted with a butan-2-yl group at position 2 and a carboxylic acid group at position 3.Preparation Methods
Synthetic Routes:: One synthetic route involves the cyclization of appropriate precursors, such as 2-(butan-2-yl)imidazole, under suitable conditions. The imidazole ring undergoes intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
Reaction Conditions::- Precursor: 2-(butan-2-yl)imidazole
- Cyclization conditions: Appropriate solvent (e.g., DMF, DMSO), elevated temperature, and acid catalyst (e.g., p-toluenesulfonic acid)
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or amine.
Substitution: Substitution reactions at the imidazo[1,2-a]pyridine ring can occur.
Oxidation: Oxidizing agents (e.g., KMnO4, PCC)
Reduction: Reducing agents (e.g., LiAlH4, NaBH4)
Substitution: Appropriate nucleophiles (e.g., alkyl halides, amines)
Major Products:: The specific products depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential drug development.
Biological Activity: Studied for its effects on biological targets (e.g., receptors, enzymes).
Antimicrobial Properties: Explored for antibacterial or antifungal activity.
Fine Chemicals: Used as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular processes.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-butan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-3-8(2)10-11(12(15)16)14-7-5-4-6-9(14)13-10/h8H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
CWDVIIKVDIBVEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N2CCCCC2=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile](/img/structure/B13214100.png)

![tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13214107.png)
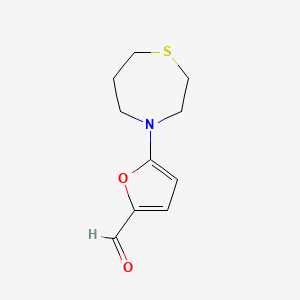
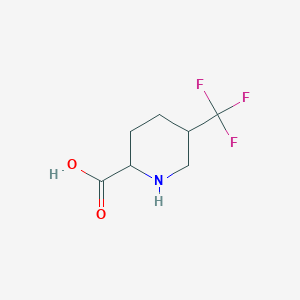
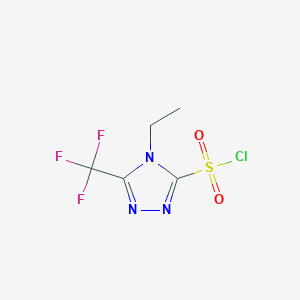
![4-[(2,6-Difluorophenyl)methyl]piperidine](/img/structure/B13214132.png)
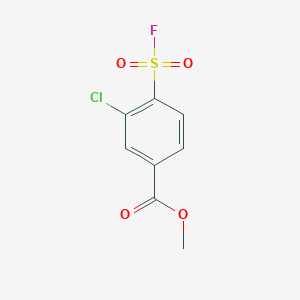
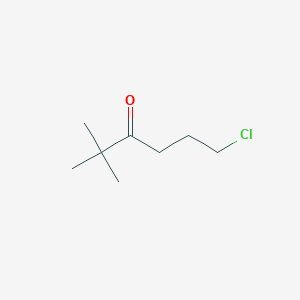
![[(3-Chloro-2-methylpropoxy)methyl]benzene](/img/structure/B13214146.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid](/img/structure/B13214149.png)

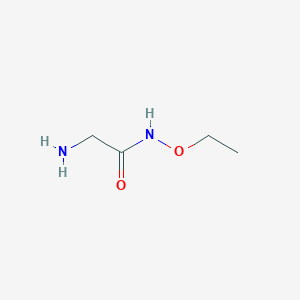
![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B13214167.png)
